REACTION_SMILES
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[I:10][c:11]1[c:12]([N+:17](=[O:18])[O-:19])[cH:13][cH:14][cH:15][cH:16]1.[cH:1]1[cH:2][cH:3][c:4]2[nH:5][cH:6][cH:7][c:8]2[cH:9]1>>[cH:1]1[cH:2][cH:3][c:4]2[n:5](-[c:11]3[c:12]([N+:17](=[O:18])[O-:19])[cH:13][cH:14][cH:15][cH:16]3)[cH:6][cH:7][c:8]2[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2[nH]ccc2c1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccccc1-n1ccc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |